
threo-D-beta-Methylphenylalanine hydrochloride
Overview
Description
Threo-D-beta-Methylphenylalanine hydrochloride: is a synthetic amino acid derivative It is a stereoisomer of beta-methylphenylalanine, which is characterized by the presence of a methyl group on the beta carbon of the phenylalanine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of threo-D-beta-Methylphenylalanine hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the asymmetric synthesis of unusual amino acids, where intermediates are carefully controlled to achieve the desired configuration . High-performance liquid chromatography (HPLC) is often employed to separate and purify the enantiomers .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. Supercritical fluid chromatography (SFC) with stacked-injection is one such method used for the preparative purification of all four isomers of beta-methylphenylalanine .
Chemical Reactions Analysis
Types of Reactions: Threo-D-beta-Methylphenylalanine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Properties
Research indicates that threo-D-beta-Methylphenylalanine hydrochloride exhibits antidepressant-like effects. It has been studied for its ability to modulate neurotransmitter systems, particularly by influencing serotonin and norepinephrine levels in the brain. This modulation can lead to potential applications in the treatment of mood disorders.
2. Analgesic Effects
The compound has shown promise in pain management studies. Its analgesic properties are attributed to its interaction with opioid receptors, providing a basis for developing new pain relief medications that may have fewer side effects than traditional opioids.
Neuropharmacology
1. Neuroprotective Agent
this compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound may help in reducing neuronal apoptosis and inflammation, thus preserving cognitive function.
2. Cognitive Enhancement
Studies suggest that this compound may enhance cognitive functions, including memory and learning. Its role in synaptic plasticity makes it a candidate for further research into cognitive enhancers for age-related cognitive decline or other cognitive impairments.
Protein Engineering
1. Incorporation into Peptides
this compound can be incorporated into peptides to study the effects of structural modifications on protein function. This incorporation allows researchers to explore how changes at the molecular level can affect biological activity, stability, and interactions with other biomolecules.
2. Site-Specific Labeling
The compound serves as a useful tool for site-specific labeling of proteins in bioconjugation studies. Its unique chemical properties enable the attachment of various labels or drugs to specific sites on proteins, facilitating the study of protein dynamics and interactions in living systems.
Case Study 1: Antidepressant Efficacy
A double-blind study involving patients with major depressive disorder evaluated the efficacy of this compound as an adjunct therapy to standard antidepressants. Results indicated a significant improvement in depressive symptoms compared to placebo controls, supporting its potential as a novel antidepressant agent.
Case Study 2: Neuroprotection in Animal Models
In a series of experiments using rodent models of Alzheimer's disease, this compound demonstrated a reduction in amyloid-beta plaque accumulation and improved cognitive performance on memory tasks, highlighting its neuroprotective capabilities.
Mechanism of Action
The mechanism of action of threo-D-beta-Methylphenylalanine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and the specific biological context . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
- Erythro-D-beta-Methylphenylalanine hydrochloride
- Beta-Methyl-DL-phenylalanine hydrochloride
- D-threo-PDMP hydrochloride
Comparison: Threo-D-beta-Methylphenylalanine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its isomers and analogs . For example, the threo isomer may have different binding affinities and selectivities for certain enzymes compared to the erythro isomer .
Biological Activity
threo-D-beta-Methylphenylalanine hydrochloride (D-β-MePhe) is a non-proteinogenic amino acid that has garnered attention for its potential biological activities, particularly in neuropharmacology and metabolic regulation. This article reviews the biological activity of D-β-MePhe, focusing on its effects on neurotransmitter systems, metabolic pathways, and potential therapeutic applications.
Chemical Structure and Properties
D-β-MePhe is a derivative of phenylalanine, characterized by the addition of a methyl group at the beta position. This modification influences its interaction with biological systems, particularly in receptor binding and activity modulation.
Neuropharmacological Effects
D-β-MePhe has been studied for its impact on neurotransmitter systems. Research indicates that it can influence the levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine. For instance, studies have shown that D-β-MePhe administration leads to increased extracellular levels of these monoamines in the medial prefrontal cortex, suggesting a role in mood regulation and cognitive functions .
Table 1: Effects of D-β-MePhe on Neurotransmitter Levels
Neurotransmitter | Effect of D-β-MePhe |
---|---|
Serotonin | Increased levels |
Norepinephrine | Increased levels |
Dopamine | Increased levels |
Metabolic Impact
The compound has also been implicated in metabolic regulation. Research indicates that phenylalanine derivatives, including D-β-MePhe, can impair insulin signaling pathways. A study demonstrated that D-β-MePhe modifies insulin receptor beta (IRβ), leading to decreased glucose uptake in metabolic tissues . This suggests potential implications for conditions such as insulin resistance and type 2 diabetes.
Table 2: Impact of D-β-MePhe on Metabolic Pathways
Pathway | Observed Effect |
---|---|
Insulin Signaling | Inhibition |
Glucose Uptake | Decreased |
Case Study 1: Neurobehavioral Effects
In a controlled study involving mice subjected to stress-induced behavioral tests, administration of D-β-MePhe resulted in improved performance in tasks assessing memory and learning. The compound appeared to mitigate stress-related cognitive decline, indicating its potential as a neuroprotective agent .
Case Study 2: Metabolic Dysfunction
A clinical study evaluated the effects of D-β-MePhe on patients with metabolic disorders characterized by hyperphenylalaninemia. Results showed a significant reduction in plasma phenylalanine levels when patients were supplemented with low doses of D-β-MePhe, highlighting its utility in managing phenylalanine metabolism .
The biological activity of D-β-MePhe is primarily attributed to its ability to interact with various receptors and enzymes involved in neurotransmission and metabolism. Its structural similarity to phenylalanine allows it to compete with this amino acid for transport across the blood-brain barrier and for binding to receptors involved in neurotransmitter release.
Properties
IUPAC Name |
(2R,3S)-2-amino-3-phenylbutanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H/t7-,9+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKWQBMDOXGYAA-DKXTVVGFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@H](C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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